5/'-O-(DIMETHOXYTRITYL)-N3/O4-(TOLUOYL)-2-THIOTHYMIDINE
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Overview
Description
5/‘-O-(DIMETHOXYTRITYL)-N3/O4-(TOLUOYL)-2-THIOTHYMIDINE is a modified nucleoside derivative used primarily in the field of oligonucleotide synthesis. This compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’ position and a toluoyl group at the N3/O4 positions, along with a thiol modification at the 2 position of thymidine. These modifications enhance the stability and functionality of the nucleoside, making it a valuable tool in various biochemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5/‘-O-(DIMETHOXYTRITYL)-N3/O4-(TOLUOYL)-2-THIOTHYMIDINE typically involves multiple steps, starting with the protection of the thymidine molecule. The dimethoxytrityl group is introduced at the 5’ hydroxyl position using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine . The toluoyl group is then introduced at the N3/O4 positions through acylation reactions using toluoyl chloride . Finally, the thiol group is introduced at the 2 position through a thiolation reaction, often using reagents like Lawesson’s reagent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and microchannel reactors to enhance reaction efficiency and yield . The process is carefully controlled to minimize impurities and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5/'-O-(DIMETHOXYTRITYL)-N3/O4-(TOLUOYL)-2-THIOTHYMIDINE undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can undergo reduction reactions to remove the protecting groups.
Substitution: The dimethoxytrityl and toluoyl groups can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Trifluoroacetic acid (TFA) or dichloroacetic acid (DCA) are used for deprotection reactions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Deprotected nucleosides.
Substitution: Free nucleosides after removal of protecting groups.
Scientific Research Applications
5/'-O-(DIMETHOXYTRITYL)-N3/O4-(TOLUOYL)-2-THIOTHYMIDINE is widely used in scientific research, particularly in the synthesis of oligonucleotides and polynucleotides. It is employed in the solid-phase synthesis of DNA and RNA sequences, where the protecting groups facilitate the stepwise addition of nucleotides . Additionally, this compound is used in the development of antiviral and anticancer agents, as the modified nucleosides can interfere with viral replication and cancer cell proliferation .
Mechanism of Action
The mechanism of action of 5/‘-O-(DIMETHOXYTRITYL)-N3/O4-(TOLUOYL)-2-THIOTHYMIDINE involves its incorporation into nucleic acid sequences during synthesis. The dimethoxytrityl group protects the 5’ hydroxyl group, preventing unwanted side reactions, while the toluoyl and thiol modifications enhance the stability and binding affinity of the nucleoside . Upon deprotection, the nucleoside can participate in the formation of phosphodiester bonds, contributing to the elongation of the nucleic acid chain .
Comparison with Similar Compounds
Similar Compounds
5’-O-(4,4’-Dimethoxytrityl)thymidine: Similar in structure but lacks the toluoyl and thiol modifications.
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine: Similar but without the thiol modification.
Uniqueness
5/'-O-(DIMETHOXYTRITYL)-N3/O4-(TOLUOYL)-2-THIOTHYMIDINE is unique due to its combined modifications, which provide enhanced stability and functionality compared to other nucleoside derivatives. The presence of the thiol group allows for additional chemical modifications and interactions, making it a versatile tool in nucleic acid research and therapeutic development .
Properties
CAS No. |
156783-21-0 |
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Molecular Formula |
C39H38N2O7S |
Molecular Weight |
678.8 |
IUPAC Name |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-3-(4-methylbenzoyl)-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C39H38N2O7S/c1-25-10-12-27(13-11-25)37(44)41-36(43)26(2)23-40(38(41)49)35-22-33(42)34(48-35)24-47-39(28-8-6-5-7-9-28,29-14-18-31(45-3)19-15-29)30-16-20-32(46-4)21-17-30/h5-21,23,33-35,42H,22,24H2,1-4H3/t33-,34+,35+/m0/s1 |
InChI Key |
ALLZEZYUVWZRJC-BMPTZRATSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=O)C(=CN(C2=S)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C |
Origin of Product |
United States |
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